molecular formula C12H18O4 B1611108 Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate CAS No. 106004-11-9

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

Cat. No. B1611108
Key on ui cas rn: 106004-11-9
M. Wt: 226.27 g/mol
InChI Key: KVNMVWDAQWIXDK-UHFFFAOYSA-N
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Patent
US08921370B2

Procedure details

A solution of bicyclo[3.2.1]octane-1,5-dicarboxylic acid dimethyl ester (crude 3.01 g from step 2) in tetrahydrofuran (100 mL) was treated with 1 M of lithium hydroxide in water (75 mL) and warmed at 70° C. for 6 hours. The reaction was concentrated under reduced pressure and the resulting residue was partitioned between water and ethyl acetate. The aqueous layer was collected and washed again with ethyl acetate. The aqueous layer was acidified with 1N HCl to pH 2, and then extracted with ethyl acetate. The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and evaporated to afford 725 mg of white solid, which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]12[CH2:12][C:9]([C:13]([O:15]C)=[O:14])([CH2:10][CH2:11]1)[CH2:8][CH2:7][CH2:6]2)=[O:4].[OH-].[Li+]>O1CCCC1.O>[C:9]12([C:13]([OH:15])=[O:14])[CH2:12][C:5]([C:3]([OH:4])=[O:2])([CH2:11][CH2:10]1)[CH2:6][CH2:7][CH2:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C12CCCC(CC1)(C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
WASH
Type
WASH
Details
washed again with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C12(CCCC(CC1)(C2)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 725 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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